![molecular formula C12H12N2O3 B2519701 2-(1H-indol-2-ylformamido)propanoic acid CAS No. 957005-56-0](/img/structure/B2519701.png)
2-(1H-indol-2-ylformamido)propanoic acid
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Overview
Description
“2-(1H-indol-2-ylformamido)propanoic acid” is a molecular entity . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.2353 . It is a derivative of indole, which is a bioactive aromatic compound .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-2-ylformamido)propanoic acid” includes an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them useful in developing new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . They could potentially be used in the development of new drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to have antioxidant properties . They could potentially be used in the development of new antioxidant drugs.
Antimicrobial Activity
Indole derivatives have antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . They could potentially be used in the development of new drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been reported to have antidiabetic properties . They could potentially be used in the development of new drugs for the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1H-indole-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMNAEZCOPCAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-2-ylformamido)propanoic acid |
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